methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (CAS: 300557-33-9) is a synthetic benzofuran derivative with a complex esterified structure. Its IUPAC name reflects three key substituents:
- A methyl group at position 2 of the benzofuran core.
- A methyl ester at position 3.
- A 3,4-dimethoxybenzoyloxy group at position 5 .
This compound is used exclusively in research and development, requiring handling under controlled conditions due to its irritant properties (skin, eye, and respiratory tract) .
Properties
IUPAC Name |
methyl 5-(3,4-dimethoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-11-18(20(22)25-4)14-10-13(6-8-15(14)26-11)27-19(21)12-5-7-16(23-2)17(9-12)24-3/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWFVMZQESMXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (commonly referred to as the compound) is a complex organic molecule that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core with various substituents, including a methoxy group and a dimethoxybenzoyl moiety. Its molecular formula is , and it has a molecular weight of approximately 398.41 g/mol. The unique structure contributes to its diverse biological activities.
The biological activity of the compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It can interact with cellular receptors, leading to altered signaling pathways that influence cell growth and apoptosis.
- Gene Expression : The compound has the potential to modify gene expression related to cancer progression and resistance mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including neuroblastoma and glioblastoma.
The compound exhibits a marked ability to arrest cells in the G2/M phase of the cell cycle, which is critical for cancer treatment as this phase is particularly sensitive to chemotherapeutic agents. This was evidenced by flow cytometry results indicating that approximately 70% of treated BE cells were arrested in G2/M phase compared to lower percentages in untreated controls.
Synergistic Effects with Radiation
The compound has also been tested for its ability to enhance the efficacy of radiotherapy. When combined with ionizing radiation, it demonstrated improved cytotoxic effects compared to radiation alone, indicating its potential as a radiosensitizer for cancer therapy .
Case Studies and Research Findings
- Study on Neuroblastoma Resistance :
- Morphological Changes Induced by Treatment :
- Molecular Docking Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzofuran-3-carboxylates, which exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis with analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to ’s compound (C22H22O8, 414.41 g/mol), adjusted for methyl ester substitution.
Key Findings:
Substituent Impact on Lipophilicity :
- The 3,4-dimethoxybenzoyloxy group in the target compound enhances lipophilicity compared to simpler analogs like ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate . This property may influence bioavailability and tissue penetration.
- The 2-methoxyethyl ester in ’s analog introduces polar ether linkages, improving aqueous solubility relative to the target’s methyl ester .
Chlorine in the sulfonylamino derivative () increases electrophilicity, which could enhance reactivity in biological systems .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate, and how are yields optimized?
- Methodological Answer : Synthesis typically involves multi-step pathways, including:
- Claisen condensation to form the benzofuran core.
- Friedel-Crafts acylation to introduce the 3,4-dimethoxybenzoyl group.
- Esterification to attach the methyl carboxylate.
Yield optimization focuses on catalyst selection (e.g., Lewis acids for acylation), solvent polarity adjustments (e.g., dichloromethane vs. THF), and temperature control during critical steps. Purity is confirmed via HPLC (>95%) .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm).
- IR : Stretching vibrations for ester carbonyl (~1720 cm) and benzoyloxy groups (~1250 cm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (414.41 g/mol) and fragmentation patterns.
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection .
Q. What are the key considerations for safe handling and storage in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
- Handling : Use PPE (gloves, goggles), avoid inhalation of dust, and work under fume hoods.
- First Aid : For skin contact, rinse with water for 15+ minutes; for eye exposure, use saline irrigation .
Advanced Research Questions
Q. How do electronic effects of 3,4-dimethoxybenzoyl substituents influence reactivity compared to halogenated analogs?
- Methodological Answer :
- Methoxy groups are strong electron donors, increasing electron density on the benzofuran core. This enhances nucleophilic aromatic substitution (NAS) reactivity at position 5 compared to halogenated analogs (e.g., fluoro or bromo derivatives).
- Comparative studies using Hammett constants () or DFT calculations can quantify electronic effects. For example, methoxy-substituted derivatives show faster reaction rates in Suzuki-Miyaura couplings .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Standardized Assays : Use CLSI/MIC protocols for antimicrobial testing with consistent inoculum sizes.
- Orthogonal Validation : Pair enzyme inhibition assays (e.g., kinase targets) with cell viability assays (MTT/XTT).
- Solubility Adjustments : Optimize DMSO concentration (<1%) to avoid false negatives due to aggregation .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- QSAR Models : Correlate logP values (predicted ~2.8) with membrane permeability.
- Docking Studies : Map interactions with cytochrome P450 enzymes to predict metabolic stability.
- ADME Prediction Tools : SwissADME or ADMETLab to optimize bioavailability .
Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
